

Crystal Structure of Chloro(dicyclohexylphenylphosphine)gold(I): A Technical Overview

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Compound of Interest

Compound Name: Chloro(dicyclohexylphenylphosphine)gold(I)

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This guide provides an in-depth analysis of the crystal structure of

Chloro(dicyclohexylphenylphosphine)gold(I), a significant organogold compound. The following sections detail the crystallographic data, molecular geometry, and the experimental protocols for its synthesis and characterization, offering valuable insights for researchers in medicinal chemistry and materials science.

Crystallographic Data

The crystal structure of **Chloro(dicyclohexylphenylphosphine)gold(I)**, with the chemical formula $[\text{AuCl}(\text{P}(\text{C}_6\text{H}_5)(\text{C}_6\text{H}_{11})_2)]$, was determined by single-crystal X-ray diffraction.^{[1][2]} The compound crystallizes in the orthorhombic space group $P2_12_12_1$ with four molecules per unit cell.^{[1][2]} A summary of the key crystallographic parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for **Chloro(dicyclohexylphenylphosphine)gold(I)**

Parameter	Value	Reference
Chemical Formula	C ₁₈ H ₂₈ AuClP	[1]
Formula Weight	506.8 g/mol	[1]
Crystal System	Orthorhombic	[1][2]
Space Group	P2 ₁ 2 ₁ 2 ₁	[1][2]
a	8.476(5) Å	[1][2]
b	13.747(2) Å	[1][2]
c	15.951(3) Å	[1][2]
Volume	1858.8(3) Å ³	[1][2]
Z	4	[1][2]
Calculated Density	1.81 g/cm ³	[1][2]
Radiation	Mo Kα (λ = 0.71073 Å)	[1][2]
Temperature	296 K	[1][2]
Final R-factor	0.031	[1][2]

Molecular Geometry

Chloro(dicyclohexylphenylphosphine)gold(I) exhibits a two-coordinate, linear geometry, which is characteristic of gold(I) complexes.[1][2] The phosphorus atom of the dicyclohexylphenylphosphine ligand and the chlorine atom are bonded to the central gold atom. The geometry around the phosphorus atom is tetrahedral.[1][2] Key bond lengths and angles are summarized in Table 2.

Table 2: Selected Bond Lengths and Angles

Bond/Angle	Length (Å) / Angle (°)	Reference
Au—P	2.234(2)	[1][2]
Au—Cl	2.281(3)	[1][2]
P—C (average)	1.827(8)	[1][2]
P—Au—Cl	178.3(1)	[1][2]
Au—P—C (average)	112.1(3)	[1][2]

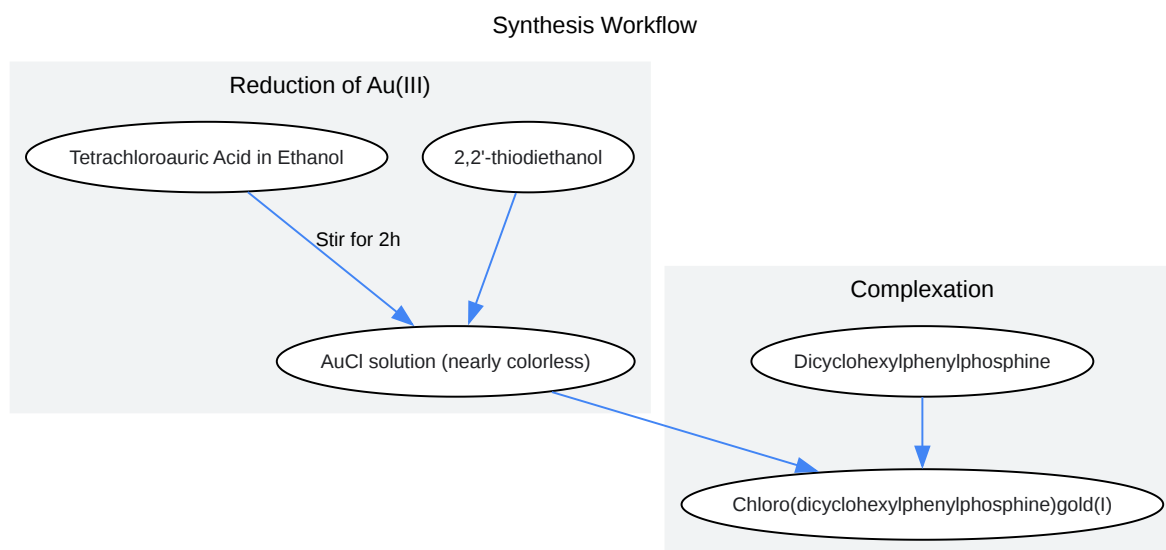
Experimental Protocols

Synthesis of

Chloro(dicyclohexylphenylphosphine)gold(I)

The synthesis of the title compound was adapted from the procedure described by Sutton et al. for the preparation of (alkylphosphine)gold chloride derivatives.[2]

- Reduction of Tetrachloroauric Acid: A sample of tetrachloroauric acid (1.0487 g, 0.0027 mol) was dissolved in 40 ml of ethanol.
- Excess 2,2'-thiodiethanol (0.038 mol) was added to the solution to reduce Au(III) to Au(I).
- The reaction mixture was stirred for 2 hours until it became nearly colorless.
- Complexation: A stoichiometric amount of dicyclohexylphenylphosphine (Cy₂PhP) was then added to the solution.
- The resulting complex, **Chloro(dicyclohexylphenylphosphine)gold(I)**, precipitates from the solution and can be isolated.



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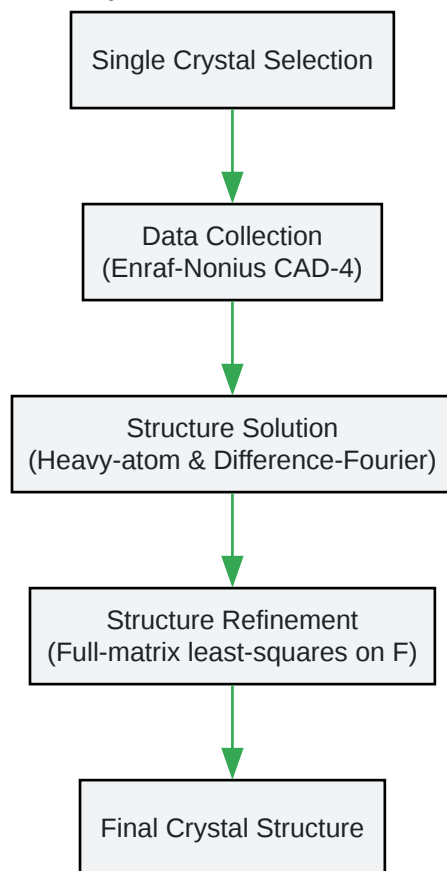
Caption: Synthesis workflow for **Chloro(dicyclohexylphenylphosphine)gold(I)**.

Single-Crystal X-ray Diffraction

The crystal structure was determined using single-crystal X-ray diffraction.

- Crystal Selection: A suitable single crystal of the compound with dimensions 0.3 x 0.4 x 0.5 mm was selected.^[2]
- Data Collection: Data was collected on an Enraf-Nonius CAD-4 diffractometer using graphite-monochromated Mo K α radiation.^[2] An ω -2 θ scan mode was employed.^[2]
- Structure Solution and Refinement: The structure was solved using heavy-atom and difference-Fourier methods.^[2] The refinement of the structure was carried out by full-matrix least-squares on F.^[2] Hydrogen atoms were placed in calculated positions.^[2]

X-ray Diffraction Workflow



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Caption: Experimental workflow for crystal structure determination.

Molecular Structure Visualization

The linear coordination geometry of **Chloro(dicyclohexylphenylphosphine)gold(I)** is depicted in the following diagram.

Caption: Molecular structure of **Chloro(dicyclohexylphenylphosphine)gold(I)**.

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References

- 1. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
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